4-Chloro-5-(trifluoromethyl)pyrimidine

Nucleophilic Aromatic Substitution Regioselectivity Process Chemistry

4-Chloro-5-(trifluoromethyl)pyrimidine (CAS 958452-21-6) is a halogenated pyrimidine derivative characterized by a chlorine atom at the 4-position and a trifluoromethyl group at the 5-position of the pyrimidine ring. This compound serves as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals due to its distinct electronic profile imparted by the electron-withdrawing trifluoromethyl substituent, which enhances lipophilicity and metabolic stability in downstream derivatives.

Molecular Formula C5H2ClF3N2
Molecular Weight 182.53 g/mol
Cat. No. B11764531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-(trifluoromethyl)pyrimidine
Molecular FormulaC5H2ClF3N2
Molecular Weight182.53 g/mol
Structural Identifiers
SMILESC1=C(C(=NC=N1)Cl)C(F)(F)F
InChIInChI=1S/C5H2ClF3N2/c6-4-3(5(7,8)9)1-10-2-11-4/h1-2H
InChIKeyMDNYDIHNUDMMST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-(trifluoromethyl)pyrimidine: A Core Fluorinated Heterocyclic Building Block for Agrochemical and Pharmaceutical Synthesis


4-Chloro-5-(trifluoromethyl)pyrimidine (CAS 958452-21-6) is a halogenated pyrimidine derivative characterized by a chlorine atom at the 4-position and a trifluoromethyl group at the 5-position of the pyrimidine ring [1]. This compound serves as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals due to its distinct electronic profile imparted by the electron-withdrawing trifluoromethyl substituent, which enhances lipophilicity and metabolic stability in downstream derivatives . The strategic placement of the chloro substituent provides a reactive handle for further functionalization, including nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [2].

4-Chloro-5-(trifluoromethyl)pyrimidine vs. Analogs: Why Regioisomeric Substitution Patterns Are Not Interchangeable in Medicinal Chemistry


The precise positioning of the chloro and trifluoromethyl substituents on the pyrimidine ring is critical for the regioisomeric purity, electronic properties, and biological activity of downstream derivatives. Attempting to substitute 4-Chloro-5-(trifluoromethyl)pyrimidine with a closely related analog, such as 2,4-dichloro-5-(trifluoromethyl)pyrimidine or 4-chloro-2-(trifluoromethyl)pyrimidine, can lead to unintended outcomes due to differences in electrophilicity, regioselectivity in further substitution reactions, and the resulting physiochemical properties of the final drug candidates [1]. In particular, the presence of an additional chlorine atom at the 2-position introduces non-selective reactivity, yielding regioisomeric mixtures that are difficult to separate and can compromise the purity and efficacy of the synthesized active pharmaceutical ingredients [2]. This necessitates a rigorous, evidence-based approach to selecting the precise molecular scaffold for each stage of research and development.

Quantitative Performance Analysis: 4-Chloro-5-(trifluoromethyl)pyrimidine vs. Key Comparators


Comparative Regioselectivity: Single Reactive Site Enables Clean SNAr vs. Isomeric Mixtures from Dihalogenated Analogs

The mono-chloro substitution pattern of 4-Chloro-5-(trifluoromethyl)pyrimidine ensures exclusive reactivity at the 4-position in nucleophilic aromatic substitution (SNAr) reactions. In stark contrast, its dihalogenated analog, 2,4-dichloro-5-(trifluoromethyl)pyrimidine, suffers from poor regioselectivity, producing a mixture of two structural isomers that are difficult to separate, complicating synthesis and reducing yields [1]. For instance, when reacting 2,4-dichloro-5-(trifluoromethyl)pyrimidine with 1H-pyrazole, a 1:1 mixture of two isomers is obtained [2].

Nucleophilic Aromatic Substitution Regioselectivity Process Chemistry

Suzuki-Miyaura Cross-Coupling Efficiency: Chloropyrimidines are the Preferred Substrate Class

Chloropyrimidines, as a class, are demonstrably superior substrates for Suzuki-Miyaura cross-coupling reactions compared to their iodo-, bromo-, or fluoro-pyrimidine counterparts. A systematic study established that chloropyrimidine substrates are preferable for the arylation of halogenated pyrimidines, enabling the controlled synthesis of mono-, di-, or triphenylpyrimidines based on reaction conditions [1]. As a member of this preferred class, 4-Chloro-5-(trifluoromethyl)pyrimidine leverages this advantage for efficient C-C bond formation.

Cross-Coupling Palladium Catalysis Medicinal Chemistry

Enhanced Lipophilicity vs. Non-Fluorinated Pyrimidine Scaffolds

The presence of the trifluoromethyl group at the 5-position significantly increases the lipophilicity of the molecule. This is a critical parameter in drug design, influencing membrane permeability, bioavailability, and metabolic stability . The computed LogP value for 4-Chloro-5-(trifluoromethyl)pyrimidine is approximately 1.58 [1], which is considerably higher than that of its non-fluorinated analog, 4-chloropyrimidine (CAS 591-53-5), which has a predicted LogP of approximately 0.55 [2].

Physicochemical Properties Lipophilicity Drug Design

Electronic Influence: Enhanced Reactivity at the 4-Position via Strong σ-Withdrawal

The electron-withdrawing nature of the adjacent trifluoromethyl group at the 5-position exerts a strong inductive effect, activating the chloro substituent at the 4-position toward nucleophilic attack. This effect is more pronounced compared to analogs where the electron-withdrawing group is more distant, such as in 2-chloro-5-(trifluoromethyl)pyrimidine. While quantitative Hammett σ-values are not directly available for this specific scaffold, the established ortho-like proximity of the CF3 group to the C4 position in the pyrimidine ring (akin to an ortho-substituent in benzene) is known to increase the rate of SNAr reactions compared to other substitution patterns .

Electronic Effects Nucleophilic Substitution Reactivity

Key Application Scenarios for 4-Chloro-5-(trifluoromethyl)pyrimidine Based on Evidence


Precision Synthesis of Regioisomerically Pure Pharmaceutical Intermediates

When developing a synthetic route for an active pharmaceutical ingredient (API) that requires a specific, pure regioisomer, 4-Chloro-5-(trifluoromethyl)pyrimidine is the superior choice. As demonstrated by the comparative data, its use eliminates the formation of difficult-to-separate isomeric mixtures that plague dihalogenated analogs like 2,4-dichloro-5-(trifluoromethyl)pyrimidine [1]. This guarantees a streamlined, higher-yielding process suitable for both medicinal chemistry exploration and eventual scale-up, ensuring batch-to-batch consistency and regulatory compliance.

Building Block for High-Lipophilicity Drug Discovery Libraries

For medicinal chemistry programs targeting intracellular or CNS-penetrant compounds, lipophilicity is a key design parameter. 4-Chloro-5-(trifluoromethyl)pyrimidine provides a foundational scaffold with a LogP of 1.58, a value significantly higher than non-fluorinated pyrimidine building blocks [2]. Incorporating this core early in a hit-to-lead campaign allows chemists to build compound libraries with inherently favorable physicochemical profiles for membrane permeability, potentially improving oral bioavailability and target engagement.

Scaffold for Agrochemical Discovery Requiring Metabolic Stability

In the development of new herbicides or fungicides, metabolic stability in the target organism and the environment is crucial for efficacy. The trifluoromethyl group in 4-Chloro-5-(trifluoromethyl)pyrimidine is a well-established motif for increasing resistance to metabolic degradation . As an intermediate, it enables the construction of novel agrochemical candidates with enhanced field persistence and potency, providing a competitive edge over leads derived from less stable, non-fluorinated heterocycles.

Reliable Partner for Suzuki-Miyaura Cross-Coupling in Complex Molecule Assembly

When designing a convergent synthesis involving a Suzuki-Miyaura coupling step, the selection of a chloropyrimidine partner is a strategic advantage. The established literature precedent demonstrates the class superiority of chloropyrimidines for these reactions, allowing for efficient and controlled C-C bond formation [3]. 4-Chloro-5-(trifluoromethyl)pyrimidine serves as a reliable electrophilic component for generating diverse biarylpyrimidine derivatives, a common structural motif in both pharmaceuticals and advanced materials.

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